![molecular formula C9H8BrClO2 B3349210 3-Bromo-4-chlorobenzaldehyde ethylene acetal CAS No. 2092689-22-8](/img/structure/B3349210.png)
3-Bromo-4-chlorobenzaldehyde ethylene acetal
Overview
Description
“3-Bromo-4-chlorobenzaldehyde ethylene acetal” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine and chlorine atoms, and an acetal functional group .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 319.7±42.0 °C, and its density is predicted to be 1.615±0.06 g/cm3 .Scientific Research Applications
Synthesis of Complex Molecules
The compound 3-Bromo-4-chlorobenzaldehyde ethylene acetal and its derivatives play a crucial role in the synthesis of complex molecules. For instance, it's used in the selective synthesis of compounds like 4-bromo-2-furancarboxaldehyde and its pinacolborane derivative, crucial for Suzuki coupling reactions (Ilovich & Deutsch, 2005). Similarly, it's involved in the synthesis of 1-bromo-3-buten-2-one, demonstrating its versatility in producing various organic compounds (Carlson et al., 2012).
Enhancing Reaction Efficiency
The compound and its related chemicals are utilized to improve the efficiency of synthesis processes. For example, a methodology using ethylene acetals from haloketones shows improved yields in producing different ketones, demonstrating its role in enhancing reaction efficiency and yields (Carlson, Gautun & Westerlund, 2002).
Catalysis and Reaction Mechanisms
The compound also finds application in understanding and improving catalysis and reaction mechanisms. For instance, its derivatives are used to study the presence of Brönsted and Lewis acid sites in palladium-supported catalysts, offering insights into the catalytic activity and selectivity based on the support's nature (Corma et al., 2004). Additionally, its involvement in the synthesis of cyclic acetals demonstrates its role in bimolecular photoinitiating systems, crucial for understanding and improving polymerization processes (Shi et al., 2007).
properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECNFEVEIZQRQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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